molecular formula C18H21N3O3 B15120209 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline

Cat. No.: B15120209
M. Wt: 327.4 g/mol
InChI Key: WKTABLMBSQBPHW-UHFFFAOYSA-N
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Description

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that features both quinoline and morpholine moieties Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline typically involves the reaction of quinoline derivatives with morpholine. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with morpholine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction can yield fully saturated compounds.

Scientific Research Applications

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A simpler quinoline derivative with similar aromatic properties.

    4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group, offering different reactivity and biological activity.

    Morpholine-4-carboxylic acid: A morpholine derivative with a carboxyl group, used in various chemical syntheses.

Uniqueness

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]quinoline is unique due to its combination of quinoline and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

morpholin-4-yl-(4-quinolin-2-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C18H21N3O3/c22-18(20-7-10-23-11-8-20)16-13-21(9-12-24-16)17-6-5-14-3-1-2-4-15(14)19-17/h1-6,16H,7-13H2

InChI Key

WKTABLMBSQBPHW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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